Cas no 26754-48-3 (3-Furanacetic acid,tetrahydro-2,2-dimethyl-5-oxo-)

3-Furanacetic acid,tetrahydro-2,2-dimethyl-5-oxo- structure
26754-48-3 structure
Product Name:3-Furanacetic acid,tetrahydro-2,2-dimethyl-5-oxo-
Numero CAS:26754-48-3
MF:C8H12O4
MW:172.178483009338
CID:278734
PubChem ID:117328
Update Time:2025-04-19

3-Furanacetic acid,tetrahydro-2,2-dimethyl-5-oxo- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Furanacetic acid,tetrahydro-2,2-dimethyl-5-oxo-
    • (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid
    • Terpenylic acid
    • Tetrahydro-2,2-dimethyl-5-oxo-3-furylacetic acid
    • DTXSID60871354
    • AKOS022638423
    • Q27271373
    • 9149PCO1CP
    • Tetrahydro-5-keto-2,2-dimethyl-3-furanacetic acid
    • 3-(1-Hydroxy-1-methylethyl)glutaric acid gamma-lactone
    • 2-(2,2-dimethyl-5-oxooxolan-3-yl)acetic acid
    • SCHEMBL1171202
    • NS00050676
    • rac-TerpenylicAcid
    • 3-(1-HYDROXY-1-METHYLETHYL)GLUTARIC ACID .GAMMA.-LACTONE
    • 3-Furanacetic acid, tetrahydro-2,2-dimethyl-5-oxo-
    • Terpenylic acid [MI]
    • 116-51-8
    • 5,5-dimethyltetrahydro-2-oxofuran-4-ylacetic acid
    • 26754-48-3
    • EINECS 247-961-4
    • rac-Terpenylic Acid
    • 2-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid
    • terpenolic acid
    • UNII-9149PCO1CP
    • Inchi: 1S/C8H12O4/c1-8(2)5(3-6(9)10)4-7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10)
    • Chiave InChI: NQWMPKJASNNZMJ-UHFFFAOYSA-N
    • Sorrisi: O1C(CC(CC(=O)O)C1(C)C)=O

Proprietà calcolate

  • Massa esatta: 172.07356
  • Massa monoisotopica: 172.07355886g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 219
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.2
  • Superficie polare topologica: 63.6Ų

Proprietà sperimentali

  • Densità: 1.2104 (rough estimate)
  • Punto di fusione: 90°C
  • Punto di ebollizione: 262.49°C (rough estimate)
  • Indice di rifrazione: 1.4450 (estimate)
  • PSA: 63.6

3-Furanacetic acid,tetrahydro-2,2-dimethyl-5-oxo- Letteratura correlata

Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD